ethyl 4-{[(5-methoxy-1H-indol-1-yl)acetyl]amino}benzoate
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Overview
Description
Ethyl 4-{[(5-methoxy-1H-indol-1-yl)acetyl]amino}benzoate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of an indole ring system, which is a common structural motif in many natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[(5-methoxy-1H-indol-1-yl)acetyl]amino}benzoate typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Acetylation: The indole derivative is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[(5-methoxy-1H-indol-1-yl)acetyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Ethyl 4-{[(5-methoxy-1H-indol-1-yl)acetyl]amino}benzoate has several scientific research applications:
Medicinal Chemistry: It is used as a lead compound in the development of new drugs due to its potential biological activities.
Biological Studies: The compound is used in studies to understand the role of indole derivatives in biological systems.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Pharmacological Research: The compound is investigated for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of ethyl 4-{[(5-methoxy-1H-indol-1-yl)acetyl]amino}benzoate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Ethyl 4-{[(5-methoxy-1H-indol-1-yl)acetyl]amino}benzoate can be compared with other indole derivatives:
- **Ethyl 4-{[(1H-indol-3-yl)acetyl]amino}benzoate
Properties
Molecular Formula |
C20H20N2O4 |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
ethyl 4-[[2-(5-methoxyindol-1-yl)acetyl]amino]benzoate |
InChI |
InChI=1S/C20H20N2O4/c1-3-26-20(24)14-4-6-16(7-5-14)21-19(23)13-22-11-10-15-12-17(25-2)8-9-18(15)22/h4-12H,3,13H2,1-2H3,(H,21,23) |
InChI Key |
GUCBIQVNAVKOGS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=CC3=C2C=CC(=C3)OC |
Origin of Product |
United States |
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